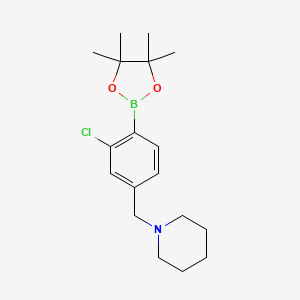

2-Chloro-4-(piperidinomethyl)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(piperidinomethyl)phenylboronic acid, pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are particularly useful due to their stability and their ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of pinacol boronic esters often involves catalytic protodeboronation, a process that is not well developed . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Pinacol boronic esters, including 2-Chloro-4-(piperidinomethyl)phenylboronic acid, pinacol ester, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Phenylboronic acid, a related compound, has high solubility in ether and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents . The solubility of these compounds can be influenced by the substituents in the aromatic ring and the pH .Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

Protodeboronation: refers to the removal of a boron group from boronic esters. This compound can undergo catalytic protodeboronation, which is a valuable transformation in organic synthesis . It allows for the formal anti-Markovnikov hydromethylation of alkenes, which is a significant but previously unknown reaction. This process has been applied to complex molecules like Δ8-THC and cholesterol, showcasing its versatility.

Drug Delivery Systems

In the field of medical nanotechnology , this compound has been used to modify hyaluronic acid structurally, creating a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate drugs like curcumin, allowing for rapid release in ROS environments, which is beneficial for treating conditions like periodontitis.

Organic Solvent Solubility

The solubility of this boronic ester in various organic solvents has been studied, which is crucial for its application in different chemical reactions . Understanding its solubility helps in optimizing conditions for reactions where this compound is used as a reagent or catalyst.

Suzuki-Miyaura Coupling

This compound plays a critical role in Suzuki-Miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds . This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and polymers.

Periodontitis Treatment

The compound’s application extends to the treatment of periodontitis , an inflammatory disease. It’s used to create nanoparticles that can deliver anti-inflammatory and anti-oxidative stress functions, improving the effectiveness of periodontal disease treatments .

Synthesis of Kinase Modulators

In pharmaceutical research, this compound is utilized in the synthesis of pyrrolo[2,3-b]pyridine derivatives , which are potential kinase modulators . These modulators can play a role in treating diseases by regulating kinase activity, which is critical in many biological processes.

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-(piperidinomethyl)phenylboronic acid, pinacol ester, also known as 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound plays a crucial role in the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s action in this pathway leads to the formation of new organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by factors such as pH and the presence of water .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds . The compound is susceptible to hydrolysis, which can influence its stability and effectiveness .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Zukünftige Richtungen

The future directions of research on pinacol boronic esters like 2-Chloro-4-(piperidinomethyl)phenylboronic acid, pinacol ester could involve further development of their synthesis methods, particularly the protodeboronation process . Additionally, their use in Suzuki–Miyaura coupling reactions and other chemical reactions could be further explored .

Eigenschaften

IUPAC Name |

1-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDVNNLDNFYLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)